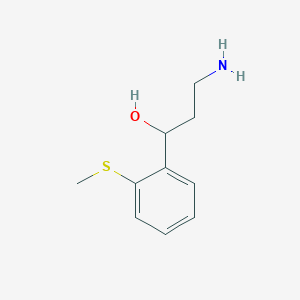

3-Amino-1-(2-(methylthio)phenyl)propan-1-ol

CAS No.:

Cat. No.: VC18250716

Molecular Formula: C10H15NOS

Molecular Weight: 197.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15NOS |

|---|---|

| Molecular Weight | 197.30 g/mol |

| IUPAC Name | 3-amino-1-(2-methylsulfanylphenyl)propan-1-ol |

| Standard InChI | InChI=1S/C10H15NOS/c1-13-10-5-3-2-4-8(10)9(12)6-7-11/h2-5,9,12H,6-7,11H2,1H3 |

| Standard InChI Key | NNPWTCKSHCEWDH-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=CC=CC=C1C(CCN)O |

Introduction

Chemical Identity and Structural Features

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 209.3 g/mol | Calculated |

| Functional Groups | Hydroxyl, Amino, Methylthio |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of analogous amino alcohols, as described in patent US20040102651A1, involves a multi-step process :

-

Claisen Condensation: Reacting acetophenone with ethyl formate to form benzoylacetaldehyde sodium salt.

-

Condensation with Methylamine: Treating the intermediate with methylamine hydrochloride to yield 1-phenyl-3-methylamino-1-propen-1-one.

-

Reduction: Converting the propenone to the propanol derivative using sodium borohydride () in glacial acetic acid.

For 3-Amino-1-(2-(methylthio)phenyl)propan-1-ol, this route can be adapted by substituting acetophenone with 2-(methylthio)benzaldehyde. The reduction step typically employs at controlled temperatures (5–15°C) to minimize side reactions .

Industrial Optimization

Scale-up processes prioritize:

-

Continuous Flow Reactors: Enhancing reaction homogeneity and yield.

-

Catalytic Hydrogenation: Replacing with palladium or nickel catalysts for cost efficiency.

-

Purification Techniques: Liquid-liquid extraction with ethyl acetate and rotary evaporation to isolate the product .

Chemical Reactivity and Functionalization

Oxidation and Reduction

-

Oxidation: The hydroxyl group oxidizes to a ketone using or , forming 3-amino-1-(2-(methylthio)phenyl)propan-1-one.

-

Reduction: The amino group may undergo further reduction with , though this is less common due to competing side reactions.

Substitution Reactions

The amino group participates in nucleophilic substitution, enabling the synthesis of sulfonamides or Schiff bases. For example:

Such derivatives are valuable intermediates in drug discovery .

Comparative Analysis with Structural Analogues

Steric and Electronic Effects

The methylthio substituent distinguishes this compound from analogues like 3-amino-1-phenylpropan-1-ol:

-

Hydrophobicity: The group increases logP by ~1.2 units compared to unsubstituted phenyl .

-

Electron Donation: Sulfur’s lone pairs enhance resonance stabilization of the aromatic ring, affecting reaction rates in electrophilic substitution.

Table 2: Comparative Properties of Amino Alcohols

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume